
Hexane, 3,3,4,4-tetraethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetraethylhexane is an organic compound with the molecular formula C14H30 It is a branched alkane, characterized by the presence of four ethyl groups attached to the third and fourth carbon atoms of a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetraethylhexane typically involves the alkylation of hexane with ethyl groups. One common method is the Friedel-Crafts alkylation, where hexane is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of 3,3,4,4-tetraethylhexane can be achieved through catalytic hydrogenation of the corresponding olefin, 3,3,4,4-tetraethylhexene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Types of Reactions:
Oxidation: 3,3,4,4-Tetraethylhexane can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions are less common for alkanes, but under extreme conditions, hydrogenation can occur.
Substitution: Halogenation is a typical substitution reaction for alkanes. For example, 3,3,4,4-tetraethylhexane can react with chlorine or bromine to form the corresponding haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Chlorine or bromine in the presence of UV light or a radical initiator.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Hydrogenated alkanes.
Substitution: Haloalkanes.
Scientific Research Applications
3,3,4,4-Tetraethylhexane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetraethylhexane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include hydrophobic regions of proteins and lipid membranes. The pathways involved are typically non-specific hydrophobic interactions rather than specific biochemical pathways.
Comparison with Similar Compounds
3,3,4,4-Tetramethylhexane: Similar in structure but with methyl groups instead of ethyl groups.
2,2,5,5-Tetraethylhexane: Another branched alkane with ethyl groups on different carbon atoms.
Hexane: The parent compound without any branching.
Uniqueness: 3,3,4,4-Tetraethylhexane is unique due to the specific placement of the ethyl groups, which significantly affects its physical properties such as boiling point, melting point, and solubility. Compared to its analogs, it has a higher molecular weight and different steric effects, influencing its reactivity and interactions.
Properties
CAS No. |
5171-86-8 |
|---|---|
Molecular Formula |
C14H30 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
3,3,4,4-tetraethylhexane |
InChI |
InChI=1S/C14H30/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h7-12H2,1-6H3 |
InChI Key |
PGZWQYVRUOIRTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C(CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
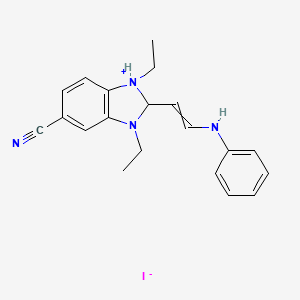
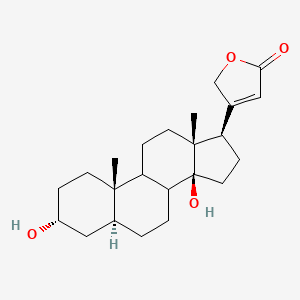

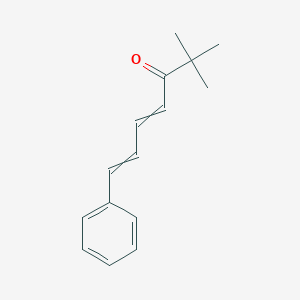
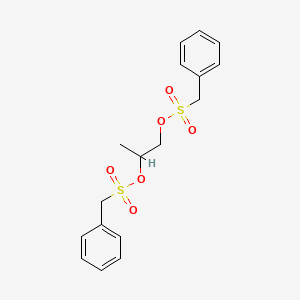
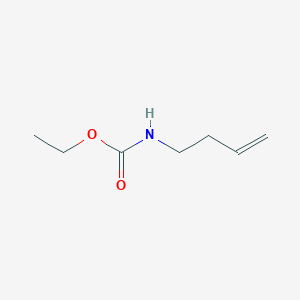
![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
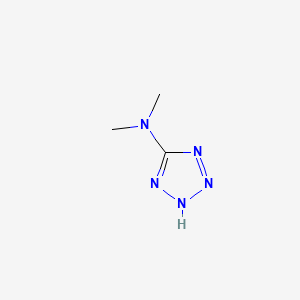

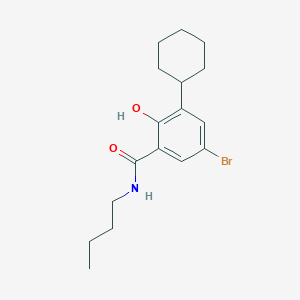
![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
